N-tert-butyl-2-(propylsulfanyl)benzamide
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Overview
Description
N-tert-butyl-2-(propylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a propylsulfanyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-2-(propylsulfanyl)benzamide can be synthesized through several methods. One common approach involves the Ritter reaction, where nitriles react with tertiary alcohols in the presence of a catalyst. For instance, sulfated polyborate can be used as a mild and efficient catalyst under solvent-free conditions . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions is preferred to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(propylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzamide moiety to amines.
Substitution: The tert-butyl and propylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary or secondary amines.
Scientific Research Applications
N-tert-butyl-2-(propylsulfanyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
N-tert-butyl-2-(propylsulfanyl)benzamide can be compared with other similar compounds, such as:
N-tert-butyl-2-benzothiazolesulfenamide: This compound is used as an accelerator in rubber vulcanization and has similar structural features.
N-tert-butylbenzamide: It shares the benzamide moiety but lacks the propylsulfanyl group, resulting in different chemical properties and applications.
Properties
IUPAC Name |
N-tert-butyl-2-propylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-5-10-17-12-9-7-6-8-11(12)13(16)15-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEXDTOKWZAJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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